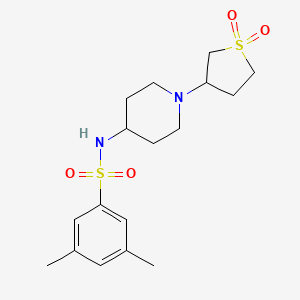

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethylbenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S2/c1-13-9-14(2)11-17(10-13)25(22,23)18-15-3-6-19(7-4-15)16-5-8-24(20,21)12-16/h9-11,15-16,18H,3-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSYUORQMXNCMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the tetrahydrothiophene dioxide group. The final step involves the sulfonation of the benzene ring to form the benzenesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain the desired product specifications.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the tetrahydrothiophene dioxide moiety.

Substitution: The benzenesulfonamide group can undergo substitution reactions to introduce different substituents on the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the benzene ring.

Aplicaciones Científicas De Investigación

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mecanismo De Acción

The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

The provided evidence highlights 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) as a structurally related sulfonamide analogue. Below is a comparative analysis:

Pharmacological and Physicochemical Insights

- Sulfone vs. Chromenone Motifs: The sulfone group in the target compound may enhance solubility or metabolic stability compared to Example 53’s chromenone core, which is associated with kinase inhibition (e.g., PI3K or CDK targets) .

- Fluorine Substitution : Example 53 incorporates multiple fluorine atoms, which typically improve bioavailability and binding affinity. The absence of fluorine in the target compound suggests divergent target selectivity.

- Synthetic Complexity : Example 53 employs a multi-step synthesis involving palladium-catalyzed cross-coupling, indicative of higher synthetic complexity compared to the target compound’s likely modular assembly .

Crystallographic and Computational Studies

The SHELX software suite () is widely used for crystallographic refinement of small molecules and macromolecules.

Q & A

Basic: What are the critical synthetic steps and analytical methods for preparing N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3,5-dimethylbenzenesulfonamide?

Methodological Answer:

The synthesis typically involves:

Sulfonylation : Reacting 3,5-dimethylbenzenesulfonyl chloride with a piperidine derivative under basic conditions (e.g., using triethylamine in dichloromethane).

Coupling : Introducing the 1,1-dioxidotetrahydrothiophen-3-yl moiety via nucleophilic substitution or Buchwald-Hartwig amination.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Monitoring : Reaction progress is tracked using thin-layer chromatography (TLC) and confirmed via ¹H/¹³C NMR for intermediate verification. Final purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic techniques are essential for structural elucidation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR identifies protons on aromatic (δ 6.8–7.5 ppm) and piperidine/dioxidotetrahydrothiophene moieties (δ 2.5–4.0 ppm).

- ¹³C NMR confirms sulfonamide (C-SO₂ at ~110 ppm) and quaternary carbons.

- Infrared (IR) Spectroscopy : Detects sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1150–1170 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer:

The ICReDD framework integrates quantum chemical calculations and machine learning to:

Predict Reaction Pathways : Density Functional Theory (DFT) identifies transition states and intermediates for sulfonylation and coupling steps.

Optimize Conditions : Bayesian optimization narrows solvent, temperature, and catalyst choices (e.g., Pd catalysts for coupling).

Validate Selectivity : Molecular dynamics simulations assess steric effects in piperidine functionalization.

Example : Solvent polarity simulations (e.g., DMF vs. THF) can predict yields of the sulfonamide formation step .

Advanced: How can researchers resolve contradictions in bioactivity data across different assays?

Methodological Answer:

Orthogonal Assays : Use multiple methods (e.g., enzyme inhibition, bacterial growth assays) to cross-validate activity.

Structural Analog Comparison : Test derivatives (e.g., replacing 3,5-dimethyl with nitro groups) to isolate pharmacophore contributions.

Solubility/Purity Checks : Ensure compound solubility (via DLS or nephelometry) and exclude impurities (HPLC-MS) as confounding factors.

Target Engagement Studies : Surface Plasmon Resonance (SPR) quantifies binding kinetics to suspected targets (e.g., bacterial enzymes) .

Advanced: What experimental strategies identify biological targets of this sulfonamide derivative?

Methodological Answer:

- Affinity Chromatography : Immobilize the compound on agarose resin to pull down binding proteins from bacterial lysates.

- Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts upon ligand binding via SYPRO Orange dye.

- CRISPR-Cas9 Knockout Screens : Identify genes whose deletion reduces compound efficacy in microbial models.

- Molecular Docking : Use AutoDock Vina to predict interactions with enzymes like dihydropteroate synthase (DHPS), a common sulfonamide target .

Basic: What purification methods ensure high yield and purity for this compound?

Methodological Answer:

- Flash Chromatography : Use silica gel with gradient elution (ethyl acetate:hexane 1:3 to 1:1) to separate sulfonamide byproducts.

- Recrystallization : Dissolve crude product in hot ethanol, then slowly add water to induce crystallization.

- Centrifugal Partition Chromatography (CPC) : A solvent-free method for large-scale purification, avoiding silica gel adsorption losses .

Advanced: How to design pH-dependent stability studies for the sulfonamide group?

Methodological Answer:

Buffer Series : Prepare solutions at pH 2–12 (e.g., HCl/KCl for acidic, phosphate for neutral, NaOH/borate for basic).

Kinetic Monitoring : Use HPLC to track degradation over time (e.g., sulfonamide hydrolysis to sulfonic acid).

Activation Energy Calculation : Arrhenius plots (ln k vs. 1/T) at multiple temperatures determine degradation thermodynamics.

Structural Confirmation : Isolate degradation products via LC-MS and characterize via NMR .

Advanced: What strategies mitigate racemization during piperidine functionalization?

Methodological Answer:

Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during coupling.

Low-Temperature Reactions : Conduct steps at −20°C to reduce epimerization.

Chiral HPLC Analysis : Monitor enantiomeric excess (ee) with a Chiralpak AD-H column.

Circular Dichroism (CD) : Confirm retention of chirality in intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.